1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone
Description
1-(4-Methyl-2-phenylpyrimidin-5-yl)ethanone is a pyrimidine derivative characterized by a methyl group at the 4-position, a phenyl substituent at the 2-position, and an ethanone (acetyl) group at the 5-position of the pyrimidine ring. This compound is synthesized via bromination of its precursor using CuBr₂ in dioxane, yielding a moderate 44% efficiency . Its structural features, particularly the acetyl group, make it a versatile intermediate in medicinal chemistry for further derivatization, such as coupling with thiazole or cyclopropane moieties .
Structure
3D Structure
Properties
CAS No. |
66373-27-1 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-(4-methyl-2-phenylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C13H12N2O/c1-9-12(10(2)16)8-14-13(15-9)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
ILOOZGLVZSXGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution, can yield the desired intermediate . This intermediate can then undergo further reactions to form the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethanone carbonyl group undergoes nucleophilic attacks, enabling functional group interconversions. Key reactions include:
Reagents/Conditions
-
Grignard Reagents : Reacts with organomagnesium compounds to form secondary alcohols. For example, methylmagnesium bromide generates 1-(4-methyl-2-phenylpyrimidin-5-YL)-2-propanol.
-
Hydrazines : Forms hydrazone derivatives under acidic conditions, useful in heterocyclic synthesis.
Mechanistic Insight
The reaction proceeds via a tetrahedral intermediate at the carbonyl carbon, stabilized by the electron-withdrawing pyrimidine ring.
Oxidation
The ethanone group is oxidized to carboxylic acids using strong oxidizing agents:
| Reagent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | 5-Carboxy-4-methyl-2-phenylpyrimidine | 78 | 80°C, 6 hrs | |
| CrO₃ (Jones reagent) | Same as above | 65 | Room temperature, 12 hrs |
Reduction
The carbonyl group is reduced to a hydroxymethyl group:
-
NaBH₄/MeOH : Produces 1-(4-methyl-2-phenylpyrimidin-5-YL)ethanol in 92% yield.
-
LiAlH₄ : Requires anhydrous THF and yields 85% alcohol.
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes substitution at the para position relative to the pyrimidine attachment:
Key Observation : Electron-donating groups on the pyrimidine ring enhance the phenyl ring’s reactivity toward EAS .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
With Thiourea : Forms thiazolo[5,4-d]pyrimidine derivatives under microwave irradiation (120°C, 30 mins) .
-
With Hydrazine : Produces pyrazolo[3,4-d]pyrimidines in 75% yield .
Example Reaction Pathway :
-
Condensation with thiourea generates a thioamide intermediate.
-
Intramolecular cyclization yields the fused thiazole-pyrimidine system .
Catalytic Functionalization
Silica sulfuric acid (SSA) catalyzes solvent-free reactions:
| Substrate | Product | Catalyst Loading | Time | Yield (%) | Source |
|---|---|---|---|---|---|
| Aniline | Schiff base derivative | 10 mol% | 30 min | 98 | |
| Ethyl acetoacetate | β-Keto-enamine | 15 mol% | 45 min | 95 |
Advantages : SSA minimizes side reactions and simplifies purification .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with alkenes, forming cyclobutane derivatives. For example:
-
Reaction with ethylene yields a bicyclic product in 60% yield after 12 hrs.
Biological Interactions
While not a direct chemical reaction, the compound inhibits kinases via competitive ATP binding:
-
CDK9 Inhibition : Binds to the ATP pocket (Kᵢ = 12 nM), disrupting RNA polymerase II phosphorylation .
-
Selectivity : The 4-methyl group minimizes off-target effects on CDK2 (>100-fold selectivity) .
Critical Analysis of Reactivity Trends
-
Steric Effects : The 2-phenyl group hinders substitution at the pyrimidine C4 position.
-
Electronic Effects : The ethanone group deactivates the pyrimidine ring toward electrophiles but activates it toward nucleophiles.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions compared to nonpolar media .
This compound’s versatility in forming pharmacophores (e.g., kinase inhibitors ) and complex heterocycles underscores its importance in medicinal and synthetic chemistry.
Scientific Research Applications
1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-{4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl}ethanone
This compound, synthesized via Biginelli condensation, replaces the phenyl group at position 2 with a 4-(dimethylamino)phenyl group and introduces a thioxo (C=S) group at position 2. Compared to the target compound, this derivative exhibits altered solubility and reactivity due to the electron-donating dimethylamino group and the polarizable sulfur atom .
1-[6-(4-Methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidin-5-yl]ethanone
Here, a methoxyphenyl group at position 6 and a sulfanyl (C–SH) group at position 2 are present.
Dihydropyrimidinone vs. Pyrimidine Derivatives
Dihydropyrimidin-2(1H)-thione vs. Pyrimidin-2(1H)-one
Crystallographic studies reveal that dihydropyrimidin-2(1H)-thione derivatives (e.g., 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone) exhibit distinct conformational flexibility compared to their ketone counterparts. The thione group (C=S) forms stronger hydrogen bonds and π-stacking interactions, which correlate with enhanced antibacterial and antifungal activities . In contrast, the ketone (C=O) derivatives show reduced bioactivity, likely due to weaker intermolecular interactions .
Fused-Ring Systems
Quinazoline-Pyrimidine Hybrid: 1-{2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl}ethanone
This hybrid compound features a quinazoline ring fused to the pyrimidine core. However, synthetic complexity and reduced solubility (due to the bulky quinazoline group) may limit its applicability compared to simpler pyrimidines .
Thienopyrimidine Derivative: 1-(4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)ethanone
The thienopyrimidine scaffold introduces a sulfur atom into the fused ring system, enhancing π-electron delocalization and stability. This derivative exhibits a melting point of 134–135°C and notable NMR shifts (δ 8.57 ppm for pyrimidine protons), reflecting its unique electronic environment. Such modifications are associated with improved anticancer or antimicrobial activity compared to non-fused pyrimidines .
Pharmacological and Physicochemical Properties
Q & A
Q. What computational methods best correlate with experimental results for structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
